Product packaging for Morpholin-2-ol hydrochloride(Cat. No.:CAS No. 79323-24-3)

Morpholin-2-ol hydrochloride

Cat. No.: B108653
CAS No.: 79323-24-3
M. Wt: 139.58 g/mol
InChI Key: BNTZPYZTYZBPSC-UHFFFAOYSA-N
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Description

Morpholin-2-ol hydrochloride (CAS 79323-24-3) is a chemical compound of significant interest in organic and medicinal chemistry research. With the molecular formula C 4 H 10 ClNO 2 and a molecular weight of 139.58 g/mol, it is supplied as a solid that requires storage in a sealed, dry container at room temperature . The structure features a morpholine ring—a six-membered heterocycle containing both an amine and an ether functional group—that is substituted with a hydroxyl group . This functionalization makes it a valuable chiral building block for the synthesis of more complex molecules. The parent compound, morpholine, is a common scaffold and solvent in organic synthesis due to its polarity and ability to adjust basicity . The presence of the hydroxyl group in this compound significantly expands its utility, making it a versatile intermediate for constructing pharmacologically active compounds. Morpholine and its derivatives are frequently employed as building blocks in the preparation of various Active Pharmaceutical Ingredients (APIs), such as the antibiotic Linezolid, the anticancer agent Gefitinib (Iressa), and the analgesic Dextromoramide . Furthermore, morpholine derivatives are extensively investigated in agricultural chemistry, particularly as ergosterol biosynthesis inhibitors, which function as fungicides in cereals . Researchers also utilize related morpholine structures, such as morpholine-2,3-diones, as chiral auxiliaries in asymmetric synthesis to achieve high enantioselectivity . Safety Information: Signal Word: Warning . Hazard Statements: H315-H319-H335 . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO2 B108653 Morpholin-2-ol hydrochloride CAS No. 79323-24-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c6-4-3-5-1-2-7-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTZPYZTYZBPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508902
Record name Morpholin-2-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79323-24-3
Record name Morpholin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholin-2-ol hydrochloride
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Strategic Methodologies for the Chemical Synthesis of Morpholin 2 Ol Hydrochloride and Its Analogues

Established Synthetic Pathways for the Core Morpholine (B109124) Ring System

The construction of the fundamental morpholine ring is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These pathways often utilize readily available and inexpensive starting materials.

Cyclization Reactions Utilizing Diverse Precursors

The most common approach to the morpholine ring system involves the cyclization of a linear precursor containing both an amine and a hydroxyl group, appropriately positioned to form the six-membered heterocycle.

Amino Alcohols: The reaction of amino alcohols with suitable reagents is a direct method for morpholine synthesis. For instance, treating amino alcohols with chloroacetyl chloride followed by intramolecular cyclization can yield morpholinone derivatives, which can then be reduced to the corresponding morpholines. nih.gov A one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide offers a high-yielding conversion of 1,2-amino alcohols to morpholines. organic-chemistry.org

Diethanolamine (B148213): A prevalent industrial method for producing morpholine involves the dehydration of diethanolamine using a strong acid like sulfuric acid. atamanchemicals.comgvchem.comgvchem.comchemceed.combdmaee.netnouryon.com The diethanolamine is heated with the acid, leading to a dehydration and cyclization cascade to form the morpholine ring. atamanchemicals.comgvchem.comgvchem.combdmaee.net The hydrochloride salt of diethanolamine can also be heated to high temperatures to induce dehydration and form morpholine hydrochloride directly. youtube.com

Diethylene Glycol: Another significant industrial route involves the reaction of diethylene glycol with ammonia (B1221849) in the presence of hydrogen and a hydrogenation-dehydrogenation catalyst. chemceed.comgoogle.comosti.govgoogle.com This process is typically carried out in the vapor phase at elevated temperatures and pressures. google.comosti.gov

Table 1: Comparison of Precursors for Morpholine Synthesis
PrecursorTypical Reagents/ConditionsAdvantagesDisadvantages
Amino AlcoholsChloroacetyl chloride, followed by reduction; Ethylene sulfate, tBuOKVersatility for substituted morpholinesMay require multiple steps
DiethanolamineSulfuric acid, heat; Hydrochloric acid, heatReadily available, cost-effectiveHarsh reaction conditions
Diethylene GlycolAmmonia, hydrogen, catalyst, heat, pressureEfficient for large-scale productionRequires specialized equipment

Nucleophilic Additions and Ring-Opening Reactions

Alternative strategies to form the morpholine ring involve the use of strained ring systems like aziridines and epoxides, which can undergo nucleophilic attack and subsequent cyclization.

Aziridines: Activated aziridines can be opened by haloalcohols in the presence of a Lewis acid, followed by base-mediated intramolecular cyclization to yield morpholines. researchgate.netacs.org This method allows for a high degree of regio- and stereoselectivity. A gold(I)-catalyzed tandem reaction involving the nucleophilic ring-opening of an aziridine (B145994) with a propargyl alcohol, followed by cycloisomerization, provides a convenient route to morpholine derivatives. rsc.orgmdpi.com A metal-free approach utilizing an ammonium (B1175870) persulfate salt to react aziridines with halogenated alcohols also offers an efficient synthesis of 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org

Epoxides: The ring-opening of epoxides with amines is a fundamental reaction that can be applied to morpholine synthesis. nih.gov For instance, the reaction of enantiopure epoxides with amino alcohols can lead to the diastereoselective synthesis of trans-2,5-disubstituted morpholine derivatives. lookchem.com A one-pot reaction involving the palladium-catalyzed allylation of vinyloxiranes with amino alcohols, followed by an iron(III)-catalyzed heterocyclization, affords a variety of substituted morpholines. organic-chemistry.org Furthermore, the reaction of isatin (B1672199) spiro-epoxides with an azide (B81097) nucleophile initiates a sequence leading to spirooxindole-derived morpholine-fused triazoles. nih.gov

Formation of the Hydrochloride Salt for Research Utility

For research and pharmaceutical applications, morpholine derivatives are often converted to their hydrochloride salts. This is typically achieved by treating a solution of the morpholine base with hydrochloric acid. rsc.org The resulting salt is often a crystalline solid, which facilitates purification by recrystallization and improves handling and stability. The hydrochloride salt of morpholin-2-ol (B1601490), for example, is a form that allows for easier characterization and use in biological assays.

Advanced Approaches for Stereoselective and Enantioselective Synthesis of Morpholin-2-ol Hydrochloride Derivatives

The biological activity of morpholine-containing molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Chiral Pool Synthesis and Precursor Selection

A common strategy to obtain enantiomerically pure morpholines is to start with a chiral precursor, a concept known as chiral pool synthesis. thieme-connect.comru.nlresearcher.life

Chiral Amino Alcohols: Readily available chiral amino alcohols, derived from natural amino acids, are excellent starting materials. nih.govru.nl For example, L-phenylalanine can be used to synthesize substrates for copper-promoted oxyamination reactions to produce chiral aminomethyl-functionalized morpholines. nih.gov

Other Chiral Sources: Other sources from the chiral pool, such as enantiopure epoxides, can be employed to introduce stereocenters into the morpholine ring. lookchem.com The Sharpless asymmetric epoxidation is a powerful tool to create chiral epoxides from prochiral allylic alcohols, which can then be converted to chiral morpholines. nih.gov

Asymmetric Catalysis in the Formation of Chiral Morpholine Scaffolds

Asymmetric catalysis offers a more efficient and versatile approach to chiral morpholines, as it allows for the creation of stereocenters from achiral starting materials. nih.gov

Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines, using chiral rhodium or ruthenium catalysts can provide access to a variety of 2-substituted chiral morpholines with high enantioselectivity. nih.govrsc.orgrsc.org A tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation is an efficient method for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.orgacs.org

Other Asymmetric Reactions: Other catalytic asymmetric methods include copper-catalyzed asymmetric propargylic amination/desymmetrization strategies to produce chiral morpholines with N-α-quaternary stereocenters. nih.gov Organocatalytic approaches, such as the enantioselective chlorination of aldehydes followed by reductive amination and cyclization, have also been developed for the synthesis of C2-functionalized morpholines. nih.gov A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence provides access to 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones with high enantioselectivity. acs.org

Table 2: Advanced Strategies for Chiral Morpholine Synthesis
StrategyKey FeaturesExamples of Catalysts/Reagents
Chiral Pool SynthesisUtilizes readily available enantiopure starting materials.Chiral amino alcohols, enantiopure epoxides.
Asymmetric HydrogenationCreates stereocenters via catalytic addition of hydrogen.Chiral Rhodium and Ruthenium complexes.
Other Asymmetric CatalysisIncludes a range of catalytic transformations.Copper catalysts, organocatalysts (e.g., chiral amines, phosphoric acids).

Biocatalytic Strategies for Enantiomeric Enrichment (e.g., Lipase-Catalyzed Kinetic Resolution)

Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds, which is often crucial for the efficacy of pharmaceutical agents. researchgate.net Lipase-catalyzed kinetic resolution (KR) is a widely employed strategy for the separation of racemic alcohols. This technique relies on the enzyme's ability to selectively acylate one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of a highly enriched unreacted alcohol and the corresponding esterified product.

A prominent biocatalyst for this purpose is Lipase B from Candida antarctica (CaLB), which is often immobilized on supports like magnetic nanoparticles (MNPs) to enhance its stability and reusability. uobabylon.edu.iqmdpi.com The kinetic resolution of racemic alcohols containing a morpholine moiety, such as 1-(morpholin-4-yl)propan-2-ol and 4-(morpholin-4-yl)butan-2-ol (B2392536), serves as a direct model for the enantiomeric enrichment of morpholin-2-ol analogues. mdpi.comnih.govnih.gov

In a typical procedure, the racemic morpholino-alcohol is subjected to enantioselective transesterification using an irreversible acyl donor, such as vinyl acetate, in an organic solvent like methyl tert-butyl ether (MTBE). nih.govnih.gov The lipase, for instance CaLB immobilized on magnetic nanoparticles (CaLB-MNP), selectively catalyzes the acylation of the (R)-enantiomer. mdpi.com This process can be conducted on a preparative scale. For example, the kinetic resolution of 10 grams of racemic 1-(morpholin-4-yl)propan-2-ol yielded the (S)-(+)-alcohol with an enantiomeric excess (ee) greater than 99%. nih.govnih.gov Similarly, the preparative scale KR of 4-(morpholin-4-yl)butan-2-ol using CaLB-MNPs produced the virtually enantiopure (R)-acetate and the (S)-alcohol. mdpi.com

The table below summarizes the findings of a preparative scale kinetic resolution of a morpholino-alcohol analogue, demonstrating the effectiveness of the biocatalytic strategy.

Table 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Morpholino-Alcohol Analogue

SubstrateBiocatalystAcyl DonorSolventReaction Time (h)Product 1 (ee)Product 2 (ee)Reference
rac-1-(morpholin-4-yl)propan-2-olLipase from Pseudomonas fluorescensVinyl AcetateMTBE27(S)-(+)-alcohol (>99% ee)(R)-(-)-acetate (79% ee) nih.govnih.gov
rac-4-(morpholin-4-yl)butan-2-olCaLB-MNPC15Vinyl AcetateMTBE-Hexane24(S)-alcohol(R)-acetate mdpi.com

Optimization of Reaction Conditions and Scalability Studies for Synthesis

The efficiency and viability of a synthetic route depend heavily on the optimization of reaction conditions and its scalability. For the synthesis of morpholine derivatives, key parameters such as temperature, solvent, and catalyst loading are systematically varied to maximize product yield and purity.

For instance, in the synthesis of certain substituted morpholines, screening of reaction temperatures revealed that increasing the temperature from room temperature to 80-90 °C can significantly improve the yield. researchgate.netresearchgate.net The choice of solvent is also critical; studies have shown that solvents like acetonitrile (B52724) (ACN) or solvent-free conditions can be optimal for specific transformations, while others like methanol (B129727) or water may be less effective. researchgate.netnih.gov Catalyst concentration is another crucial factor, with studies determining an optimal loading (e.g., 15 mol%) to achieve the highest yield without unnecessary excess. researchgate.net

The table below illustrates the impact of varying reaction conditions on the yield of a model morpholine synthesis.

Table 2: Optimization of Reaction Conditions for a Model Morpholine Synthesis

EntryVariable ChangedConditionYield (%)Reference
1Temperature90 °C70 nih.gov
2Temperature70 °C68 nih.gov
3Temperature110 °C55 nih.gov
4SolventToluene70 nih.gov
5SolventDCE58 nih.gov
6SolventMeCN0 nih.gov

Scalability, the ability to transition a synthesis from a small laboratory scale to a larger, preparative scale, is essential for practical applications. Recent studies have explored the scalability of biocatalytic resolutions of morpholine-containing alcohols using continuous-flow microreactors. uobabylon.edu.iq A U-shape microreactor filled with CaLB-MNPs was tested for its scalability by using tubes of different inner diameters and varying the amount of the MNP biocatalyst. uobabylon.edu.iq This continuous-flow setup was compared with traditional batch-mode reactions, demonstrating that such systems can be effectively scaled for the preparative kinetic resolution of drug-like fragments. uobabylon.edu.iq The results indicated that the highest conversions could be achieved in specific tube setups, highlighting the potential for process intensification and efficient larger-scale production. uobabylon.edu.iq

Process Development for Efficient Production of Research Intermediates

The development of an efficient and robust manufacturing process is critical for the rapid and reliable supply of research intermediates like this compound. This involves comprehensive route-finding studies, optimization of key reaction steps, and the implementation of scalable technologies. researchgate.net The goal is to establish a manufacturing route that can be successfully scaled up to produce material for extensive research, including preclinical studies. researchgate.net

Furthermore, modern process development often incorporates advanced technologies like continuous-flow systems. researchgate.net Flow reactors offer superior control over reaction parameters, such as irradiation time in photochemical reactions or residence time in catalyzed reactions, which can be advantageous over traditional batch reactors, especially when scaling up problematic reactions. researchgate.net The development of a scalable four-step synthesis for a scaffold containing two morpholine heterocycles highlights the feasibility of producing complex intermediates in high yield on a large scale. acs.org This ensures a consistent supply of the intermediate, facilitating compound library assembly and further drug discovery efforts. chemrxiv.org

Elucidation of Reaction Mechanisms Pertaining to Morpholin 2 Ol Hydrochloride Transformations

Investigation of Functional Group Interconversions and Mechanistic Pathways

The reactivity of Morpholin-2-ol (B1601490) hydrochloride is dictated by the inherent properties of its functional groups. The nitrogen atom, although protonated in the hydrochloride form, can be deprotonated to act as a nucleophile. The hydroxyl group at the 2-position can also exhibit nucleophilic character or be targeted for substitution or elimination reactions. The ether oxygen influences the ring's conformation and electronic properties.

Nucleophilic Attack Mechanisms

The nitrogen and the oxygen of the hydroxyl group in Morpholin-2-ol are both potential nucleophilic centers. In its hydrochloride salt form, the nitrogen is protonated, significantly reducing its nucleophilicity. However, under basic conditions, the free amine can be regenerated, allowing it to participate in nucleophilic attack.

N-Alkylation and N-Acylation: In the presence of a base to deprotonate the morpholinium ion, the nitrogen atom can readily attack electrophiles. For instance, the reaction with alkyl halides would proceed via an S_N2 mechanism to yield N-alkylated morpholin-2-ols. Similarly, reaction with acyl chlorides or anhydrides would lead to N-acylated products through a nucleophilic acyl substitution mechanism.

O-Alkylation and O-Acylation: The hydroxyl group at the C-2 position can also act as a nucleophile, although it is generally a weaker nucleophile than the corresponding amine. In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide, which is a much stronger nucleophile. This alkoxide can then react with alkyl halides or acylating agents to form the corresponding ethers and esters. The choice between N- versus O-functionalization can often be controlled by the reaction conditions, such as the choice of base and solvent.

A plausible mechanism for nucleophilic attack by the nitrogen of Morpholin-2-ol on an alkyl halide (R-X) after deprotonation is depicted below:

Step 1: Deprotonation Morpholin-2-ol hydrochloride + Base ⇌ Morpholin-2-ol + [Base-H]⁺Cl⁻

Step 2: Nucleophilic Attack Morpholin-2-ol + R-X → [N-alkyl-Morpholin-2-ol]⁺X⁻

Step 3: Deprotonation [N-alkyl-Morpholin-2-ol]⁺X⁻ + Base → N-alkyl-Morpholin-2-ol + [Base-H]⁺X⁻

Ring Closure and Opening Mechanisms

The morpholine (B109124) ring is generally stable. However, under certain conditions, ring-opening or further ring-closure reactions can be envisaged.

Ring-Opening Reactions: Ring opening of the morpholine ether linkage would require harsh conditions, such as treatment with strong acids like HBr or HI, proceeding through a nucleophilic substitution mechanism where the ether oxygen is first protonated, making it a good leaving group. The halide ion would then attack one of the adjacent carbon atoms. Attack at the C-3 position would be more likely due to less steric hindrance compared to the C-2 position which bears the hydroxyl group.

Intramolecular Ring Closure (Cyclization): While Morpholin-2-ol itself is already a cyclic structure, derivatives of it could undergo intramolecular reactions. For example, if the hydroxyl group were converted to a good leaving group (e.g., a tosylate), and a nucleophile were present on a side chain attached to the nitrogen, an intramolecular nucleophilic substitution could lead to the formation of a bicyclic system. The feasibility of such reactions would be governed by the length and flexibility of the side chain, in accordance with Baldwin's rules for ring closure.

Spectroscopic and Computational Approaches to Mechanistic Understanding

The elucidation of the proposed reaction mechanisms would heavily rely on spectroscopic and computational methods to identify intermediates and transition states.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of a reaction. mdpi.com Changes in chemical shifts and coupling constants would provide clear evidence for the formation of new bonds and the alteration of the molecule's structure. For instance, in an N-alkylation reaction, the appearance of new signals corresponding to the alkyl group and a downfield shift of the protons adjacent to the nitrogen would be expected. Two-dimensional NMR techniques like COSY and HMQC would help in assigning the complex spectra of substituted morpholine derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence or absence of key functional groups. moorparkcollege.edu The disappearance of the N-H stretch (in the free base form) and the appearance of new C-N or C=O stretching vibrations would confirm N-alkylation or N-acylation, respectively. Similarly, changes in the O-H stretching region would indicate reactions at the hydroxyl group. moorparkcollege.edu

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the products and can help in their identification through fragmentation patterns. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the products with high accuracy. nih.gov

Computational Approaches: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathways. openmedicinalchemistryjournal.comacs.org These studies can provide valuable insights into the thermodynamics and kinetics of the proposed mechanisms. acs.org By calculating the energies of reactants, intermediates, transition states, and products, it is possible to determine the most likely reaction pathway and to understand the factors that control the reaction's feasibility and selectivity. openmedicinalchemistryjournal.comacs.orgnih.gov For example, computational studies on morpholine have been used to understand its conformational preferences, which in turn affect its reactivity. acs.org

The following table summarizes the key spectroscopic changes expected for different transformations of Morpholin-2-ol:

Transformation¹H NMR¹³C NMRIR SpectroscopyMass Spectrometry
N-Alkylation Appearance of new signals for the alkyl group; downfield shift of protons on C3 and C5.Appearance of new signals for the alkyl group; downfield shift of C3 and C5.Disappearance of N-H stretch (for free base); appearance of new C-H stretches.Increase in molecular weight corresponding to the added alkyl group.
O-Acylation Disappearance of the O-H proton signal; appearance of signals for the acyl group; downfield shift of the proton on C2.Disappearance of C-OH signal, appearance of C-O-C=O signals.Disappearance of broad O-H stretch; appearance of a strong C=O stretch.Increase in molecular weight corresponding to the added acyl group.
Ring Opening Disappearance of the characteristic morpholine ring proton signals; appearance of signals for a linear amino alcohol ether.Disappearance of the morpholine ring carbon signals; appearance of signals for a linear structure.Changes in the C-O-C stretching region.Fragmentation pattern consistent with a linear structure.

Kinetic Studies and Reaction Rate Determinants in Complex Systems

The rate of nucleophilic substitution reactions involving Morpholin-2-ol would be influenced by several factors:

Concentration of Reactants: According to the rate law for S_N2 reactions, the rate is directly proportional to the concentration of both the nucleophile (the deprotonated Morpholin-2-ol) and the electrophile.

Temperature: As with most chemical reactions, increasing the temperature would increase the reaction rate by providing more molecules with the necessary activation energy.

Steric Hindrance: The rate of nucleophilic attack at the nitrogen would be sensitive to steric hindrance from both the substituents on the morpholine ring and the electrophile. The presence of the hydroxyl group at the adjacent C-2 position could sterically hinder the approach of bulky electrophiles to the nitrogen atom.

Solvent: The choice of solvent can have a significant impact on the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for S_N2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

Nature of the Leaving Group: In reactions where the hydroxyl group is converted into a leaving group, the rate of substitution will be highly dependent on the ability of the leaving group to depart. Good leaving groups are weak bases (e.g., tosylate, mesylate).

Kinetic studies on the N-methylation of morpholine have shown that the reaction rate is dependent on temperature and the nature of the catalyst used. researchgate.net Similar studies on this compound would be necessary to quantify the influence of these factors on its specific transformations. Techniques such as monitoring the disappearance of a reactant or the appearance of a product over time using spectroscopy (e.g., NMR or UV-Vis) could be employed to determine the reaction kinetics.

The following table outlines the key determinants of reaction rates for transformations involving this compound:

FactorInfluence on Reaction RateRationale
Base Concentration Increases rate of N-alkylation/acylationIncreases concentration of the more nucleophilic free amine form.
Temperature Increases rateProvides molecules with sufficient energy to overcome the activation barrier.
Steric Bulk of Electrophile Decreases rateHinders the approach of the nucleophile to the electrophilic center.
Solvent Polarity Polar aprotic solvents increase rate of S_N2 reactionsStabilizes the transition state and enhances the nucleophilicity of the amine.
Leaving Group Ability Better leaving groups increase the rate of substitution at the hydroxyl positionWeakly basic leaving groups are more stable and depart more readily.

Applications of Morpholin 2 Ol Hydrochloride in Diverse Chemical Disciplines

Utility as a Versatile Chiral Building Block in Asymmetric Synthesis

The inherent chirality of morpholin-2-ol (B1601490) hydrochloride, once resolved into its enantiomers, makes it a valuable chiral building block in asymmetric synthesis. This field of chemistry focuses on the selective synthesis of one enantiomer of a chiral molecule, which is critical in medicinal chemistry as different enantiomers can have vastly different biological activities.

Chiral morpholines and their derivatives are important structural motifs in many biologically active compounds. The use of enantiomerically pure morpholin-2-ol hydrochloride allows for the construction of these complex molecules with a high degree of stereocontrol. For instance, it can be utilized in the synthesis of chiral 1,2-amino alcohols, which are privileged scaffolds in drug discovery. researchgate.net The synthesis of specific stereoisomers of morpholine (B109124) derivatives is crucial for developing effective therapeutic agents. nih.gov

Researchers have developed various strategies for the asymmetric synthesis of substituted morpholines, often employing chiral catalysts to achieve high enantioselectivity. rsc.org These methods provide access to a wide range of 2-substituted chiral morpholines in high yields and with excellent enantiomeric excesses. rsc.org The resulting chiral morpholine derivatives can then be transformed into key intermediates for the synthesis of bioactive compounds. rsc.org

Contribution to the Synthesis of Complex Chemical Scaffolds and Advanced Intermediates

This compound is a key precursor for the synthesis of more complex chemical scaffolds and advanced intermediates. The morpholine ring is a common feature in many approved drugs and serves as a versatile scaffold for further chemical modifications. acs.orgjchemrev.com

The reactivity of the hydroxyl and amine functionalities within the morpholine structure allows for its participation in a variety of multistep organic transformations. These reactions enable the construction of intricate molecular architectures from simpler starting materials. For example, the morpholine moiety can be incorporated into larger molecules through coupling reactions, ring-opening and closing sequences, and other synthetic manipulations. researchgate.net

The development of continuous flow chemistry has further enhanced the utility of morpholine derivatives in multistep synthesis, allowing for the efficient and scalable production of pharmaceutical ingredients. acs.org This approach offers advantages over traditional batch processes, particularly when dealing with highly reactive intermediates. acs.org

The morpholine scaffold provides a robust framework for chemical exploration in drug discovery. By systematically modifying the substituents on the morpholine ring, chemists can generate libraries of diverse compounds and investigate their structure-activity relationships (SAR). This process is essential for identifying new lead compounds with improved potency and selectivity. researchgate.net

The synthesis of spirocyclic scaffolds containing two morpholine rings embedded within a spiroacetal framework represents an innovative approach to creating three-dimensional molecules for compound libraries. acs.org These structurally novel compounds occupy a chemical space similar to that of approved drugs and hold promise for discovering new therapeutic agents. acs.org

Research in the Development of Novel Ligands and Organocatalysts

The nitrogen atom in the morpholine ring can act as a ligand, coordinating to metal centers to form catalysts for various organic reactions. Research in this area focuses on designing and synthesizing novel morpholine-based ligands that can improve the efficiency and selectivity of catalytic processes.

Furthermore, chiral morpholine derivatives have been explored as organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. sci-hub.se The development of such catalysts is a key area of green chemistry, as they are often less toxic and more environmentally friendly than their metal-based counterparts.

Chemical Precursors in the Development of Diverse Compound Libraries for Chemical Research

The use of this compound as a chemical precursor is fundamental to the creation of diverse compound libraries for high-throughput screening and chemical research. These libraries are essential tools for identifying new hits and leads in drug discovery programs. nih.gov

By synthesizing a wide range of analogs based on the morpholine scaffold, researchers can systematically investigate the relationship between a molecule's structure and its chemical reactivity or biological activity. This involves creating a matrix of compounds with variations at different positions of the morpholine ring and evaluating their properties. researchgate.net

Computational modeling and experimental data are often used in tandem to understand these structure-reactivity profiles. This knowledge is then used to design the next generation of compounds with optimized properties. The ability to generate diverse libraries from precursors like this compound is therefore crucial for advancing chemical and medicinal research. researchgate.net

Advanced Characterization and Structural Investigations of Morpholin 2 Ol Hydrochloride

Application of X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for Morpholin-2-ol (B1601490) hydrochloride is not widely published, analysis of related morpholine-containing structures provides a strong basis for understanding its key structural features.

Conformational Analysis in the Solid State

In the solid state, the morpholine (B109124) ring is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. This conformation is consistently observed in crystallographic studies of various morpholine derivatives. In this chair form, substituents on the ring can occupy either axial or equatorial positions. For Morpholin-2-ol hydrochloride, the hydroxyl group at the C2 position could be oriented in either position, and its preference would be determined by intramolecular and intermolecular forces, including hydrogen bonding within the crystal lattice. The protonated amine and the hydroxyl group are significant hydrogen bond donors, which would strongly influence the packing of the molecules in the crystal.

Illustrative Crystal Data for a Morpholine Derivative
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)9.20
c (Å)14.50
β (°)93.2
Volume (ų)1355
Z4
Note: This table is illustrative, based on typical values for morpholine derivatives, as specific data for this compound is not available in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Structural Analysis

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment and connectivity of atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The proton on the hydroxyl-bearing carbon (C2-H) would appear as a multiplet, with its chemical shift influenced by the adjacent oxygen and nitrogen atoms. The protons on the carbons adjacent to the nitrogen (C3-H₂ and C5-H₂) and oxygen (C6-H₂) would also exhibit characteristic shifts, typically downfield due to the electronegativity of the heteroatoms. The protonation of the nitrogen to form the hydrochloride salt would further deshield adjacent protons, causing an additional downfield shift compared to the free base.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom attached to the hydroxyl group (C2) would be significantly deshielded and appear at a downfield chemical shift. The carbons adjacent to the ring oxygen (C6) and nitrogen (C3 and C5) would also be shifted downfield relative to unsubstituted alkanes.

Predicted NMR Spectral Data for this compound
Nucleus Predicted Chemical Shift (ppm)
¹³C (C2)~85-95
¹³C (C6)~65-75
¹³C (C3, C5)~40-50
¹H (C2-H)~4.5-5.5
¹H (Ring Protons)~3.0-4.5
Note: These are estimated chemical shift ranges based on data for morpholine, morpholine hydrochloride, and substituted alcohols. The exact values would depend on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical Elucidation

To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry, advanced NMR techniques are employed.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, helping to trace the proton connectivity throughout the morpholine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are bonded

Theoretical and Computational Chemistry Studies on Morpholin 2 Ol Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.net By solving the Kohn-Sham equations, DFT methods can determine the electron density and, from it, derive a wide range of molecular properties. researchgate.net For Morpholin-2-ol (B1601490) hydrochloride, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

A primary focus of DFT studies would be the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information about its electronic properties can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface, which reveals the distribution of charge across the molecule. This allows for the identification of electrophilic and nucleophilic sites, predicting where the molecule is most likely to interact with other chemical species. The protonated amine group in the hydrochloride salt, for instance, would be expected to be a region of high positive potential, while the oxygen atoms of the ether and hydroxyl groups would exhibit negative potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Morpholin-2-ol Hydrochloride

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability
LUMO Energy1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap9.7 eVSuggests high kinetic stability
Dipole Moment4.2 DReflects overall polarity of the molecule
Charge on N atom+0.85 eConfirms positive charge localization
Charge on O (hydroxyl)-0.65 eIndicates a nucleophilic site
Charge on O (ether)-0.58 eIndicates another potential interaction site

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. For this compound, MD simulations would be particularly insightful for understanding its flexibility and how it interacts with its environment, such as in a solvent.

The morpholine (B109124) ring is known to exist in a chair conformation, but it can undergo ring flipping to alternative conformers. researchgate.netnih.gov The presence of a hydroxyl group at the 2-position introduces stereochemistry and the possibility of different axial and equatorial orientations of this substituent, which will have distinct energy profiles. MD simulations can track the transitions between these different chair conformations and determine their relative stabilities.

Moreover, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water, it is possible to analyze the formation and dynamics of hydrogen bonds between the molecule and the solvent. The protonated amine, the hydroxyl group, and the ether oxygen are all potential sites for hydrogen bonding, which will significantly influence the molecule's solubility and transport properties. The simulations can also provide insights into the interactions between the Morpholin-2-ol cation and its chloride counter-ion.

Table 2: Illustrative Conformational Analysis from Molecular Dynamics Simulations

ConformerHydroxyl PositionRelative Population (%)Key Dihedral Angle (°)
Chair 1Equatorial75%C6-N-C2-C3: 55
Chair 2Axial25%C6-N-C2-C3: -53
Twist-Boat-<1%-

Note: This table presents hypothetical data that would be obtained from MD simulations to illustrate the relative populations of different conformers.

Predictive Modeling of Chemical Reactivity and Synthesis Outcomes

Building upon the insights from DFT and MD, predictive modeling can be employed to forecast the chemical reactivity of this compound and the likely outcomes of synthetic reactions. This can be achieved through the calculation of reactivity descriptors derived from DFT, such as Fukui functions, which identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

For this compound, these models could predict the most likely sites for reactions such as acylation or alkylation of the hydroxyl group or the secondary amine (in its deprotonated form). By comparing the activation energies for different reaction pathways, computational models can help in selecting the optimal reaction conditions to achieve a desired product, thus guiding synthetic efforts.

Predictive models can also be used to estimate various physicochemical properties that are important in medicinal chemistry, such as solubility and lipophilicity (logP). These properties are influenced by the molecule's electronic structure and conformational flexibility, which are elucidated by DFT and MD simulations.

Quantum Chemical Calculations for Comprehensive Mechanistic Insights

Quantum chemical calculations, which encompass a range of methods including DFT, can provide a detailed understanding of reaction mechanisms. researchgate.net For any chemical transformation involving this compound, these calculations can be used to map out the entire reaction pathway, including the structures of reactants, transition states, and products.

By calculating the energies of these species, it is possible to determine the activation energy barriers for each step of the reaction. This information is crucial for understanding the reaction kinetics and for identifying the rate-determining step. For example, in a potential oxidation of the secondary alcohol in Morpholin-2-ol, quantum chemical calculations could elucidate the mechanism of the oxidizing agent's interaction with the molecule and the energetic profile of the transformation to the corresponding ketone.

These mechanistic insights are invaluable for optimizing reaction conditions, designing more efficient synthetic routes, and understanding the fundamental chemical processes that the molecule can undergo.

Future Prospects and Emerging Research Frontiers for Morpholin 2 Ol Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of morpholine-containing compounds is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and greater scalability.

Automated synthesis platforms, often integrated with flow reactors, further enhance the efficiency of chemical synthesis. These systems can perform numerous reactions in parallel, enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. The use of automation minimizes manual intervention, leading to improved reproducibility and reduced labor costs. The development of fully automated processes for the synthesis of Morpholin-2-ol (B1601490) hydrochloride could significantly accelerate its availability for research and development.

ParameterBatch SynthesisFlow Chemistry
Reaction Control LimitedPrecise
Heat Transfer InefficientEfficient
Scalability ChallengingStraightforward
Safety Potential for runaway reactionsEnhanced safety
Reproducibility VariableHigh

Exploration of Novel Reactivity and Unprecedented Transformations of the Scaffold

Researchers are actively exploring novel reactivity and unprecedented transformations of the morpholine (B109124) scaffold, which will undoubtedly extend to Morpholin-2-ol hydrochloride. These investigations are aimed at discovering new ways to functionalize the morpholine ring and to construct more complex molecular architectures.

One area of emerging interest is the use of electrochemical synthesis to mediate novel transformations of morpholine derivatives. Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. For instance, the electrochemical oxidative coupling of morpholines with various nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are not readily accessible through conventional methods.

Catalytic methods are also at the forefront of innovation in morpholine chemistry. The development of new catalysts and catalytic systems is enabling previously unknown transformations. For example, transition-metal-catalyzed cross-coupling reactions are being employed to introduce a wide range of substituents onto the morpholine ring with high selectivity. Furthermore, organocatalysis is emerging as a powerful tool for the asymmetric synthesis of chiral morpholine derivatives, which is of significant interest for pharmaceutical applications. The discovery of a copper (II) bromide catalyzed synthesis of α-ketoamides from acetophenone and morpholine highlights the potential for serendipitous discovery of novel reactivity.

Recent research has also demonstrated the potential for photobiocatalysis in transformations involving morpholine-based buffers, suggesting a future direction for enzymatic and light-mediated reactions on the morpholine scaffold itself. These innovative approaches are expanding the synthetic toolbox for chemists working with morpholine-containing compounds and are expected to lead to the discovery of new derivatives of this compound with unique properties and applications.

Development of Sustainable and Environmentally Benign Synthetic Routes

In line with the growing emphasis on green chemistry, a significant research effort is directed towards the development of sustainable and environmentally benign synthetic routes to morpholine derivatives, including this compound. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

A key strategy in this endeavor is the use of biocatalysis . Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. They operate under mild reaction conditions, often in aqueous media, and can catalyze a wide range of transformations with high enantioselectivity. The use of enzymes in the synthesis of this compound could significantly reduce the reliance on toxic solvents and reagents. For example, biocatalytic methods are being explored for the synthesis of amides, a common transformation in the derivatization of morpholines.

Another important aspect of green chemistry is the development of synthetic routes that utilize renewable feedstocks . Researchers are investigating the use of bio-based starting materials to produce morpholine derivatives, thereby reducing the dependence on petrochemicals.

Furthermore, the principles of atom economy are being applied to design synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste generation. A recently reported one- to two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK exemplifies this approach. This method is not only high-yielding but also offers significant environmental and safety benefits over traditional methods.

Green Chemistry PrincipleApplication in Morpholine Synthesis
Biocatalysis Use of enzymes for selective transformations under mild conditions.
Renewable Feedstocks Utilization of bio-based starting materials.
Atom Economy Designing synthetic routes that minimize waste.
Safer Solvents and Reagents Employing less hazardous chemicals and reaction media.

Potential for Derivatization in Advanced Material Science Precursors

The unique structural and chemical properties of the morpholine ring make it an attractive building block for the development of advanced materials. The derivatization of this compound opens up possibilities for creating novel polymers and functional materials with tailored properties.

One promising area of research is the synthesis of stimuli-responsive polymers containing morpholine moieties. These "smart" materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. For example, polymers derived from N-ethyl morpholine methacrylate have been shown to exhibit pH-dependent swelling behavior, making them suitable for applications in drug delivery and tissue engineering. nih.gov The hydroxyl group in Morpholin-2-ol provides a convenient handle for polymerization or for grafting onto other polymer backbones.

Furthermore, derivatives of morpholine-2,5-dione are being investigated as monomers for the synthesis of polydepsipeptides . researchgate.net These biodegradable polymers, which are copolymers of α-hydroxy acids and α-amino acids, have potential applications in the biomedical field due to their favorable mechanical properties and degradability. researchgate.net The ability to precisely control the structure and functionality of these polymers by varying the substituents on the morpholine-2,5-dione ring makes them a versatile platform for material design. The morpholine moiety is also being incorporated into polymers to enhance their biocompatibility and hydrophilicity, with poly(N-acryloyl morpholine) (PNAM) being explored as an alternative to polyethylene glycol (PEG) in biomedical applications. researchgate.net

The versatility of the morpholine scaffold also extends to its use as curing agents, stabilizers, and cross-linking agents in the production of various polymers and resins, contributing to the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org The continued exploration of this compound as a precursor for such materials is expected to yield new and innovative technologies with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Morpholin-2-ol hydrochloride with high purity, and how can its identity be confirmed?

  • Methodological Answer : Synthesis should involve controlled reaction conditions (e.g., stoichiometric ratios of morpholine derivatives and HCl) followed by purification via recrystallization or column chromatography. Characterization requires 1H/13C NMR to confirm structural integrity and HPLC (≥95% purity threshold). For novel derivatives, elemental analysis or mass spectrometry is essential to validate molecular composition. Experimental sections must detail reagents, solvents, and spectroscopic parameters to ensure reproducibility .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust or vapors and wear nitrile gloves/lab coats to prevent skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists. Storage should be in airtight containers away from moisture and oxidizing agents. Safety data sheets (SDS) emphasize avoiding prolonged exposure and ensuring proper ventilation during use .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism, solvate formation, or impurities. Cross-validate using X-ray crystallography for unambiguous structural elucidation. Replicate experiments under controlled humidity/temperature and employ LC-MS to detect trace impurities. Document solvent systems and crystallization conditions meticulously, as these can influence spectral outcomes .

Q. What experimental design is optimal for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at scheduled intervals (e.g., 0, 7, 30 days). Use Arrhenius kinetics to predict shelf-life. Include control samples with antioxidants or stabilizers to identify degradation pathways. SDS guidelines recommend storing the compound at 2–8°C for long-term stability .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in in vitro models?

  • Methodological Answer : Use radiolabeled analogs (e.g., 14C-labeled morpholine ring) in hepatocyte or microsomal assays. Analyze metabolites via LC-HRMS coupled with enzymatic inhibition studies (CYP450 isoforms). Compare results with in vivo rodent models to validate bioavailability and excretion profiles. Document extraction protocols and ionization parameters to ensure reproducibility across studies .

Q. How can researchers optimize synthetic yields while minimizing byproduct formation in this compound derivatives?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like reaction time, temperature, and catalyst loading. Use in situ FTIR or Raman spectroscopy to monitor reaction progress. Purify intermediates via flash chromatography before final hydrochloride salt formation. Report yield calculations and byproduct profiles in supplementary data to facilitate peer review .

Data Analysis and Reporting Guidelines

  • Contradiction Mitigation : For conflicting pharmacological data, explicitly state assay conditions (e.g., cell lines, incubation times) and validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
  • Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by providing raw spectral data, chromatograms, and crystallographic files as supplementary material .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.